

An In-depth Technical Guide to N-(Benzylloxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-{[(Benzyl)carbonyl]amino}(cyclohexyl)acetic acid

Cat. No.: B554559

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Benzylloxycarbonyl)-L-cyclohexylglycine, a key building block in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and drug development. This document details its chemical identifiers, physical properties, synthesis protocols, and its role in the creation of complex molecules.

Core Identifiers and Properties

N-(Benzylloxycarbonyl)-L-cyclohexylglycine, often abbreviated as Cbz-L-Chg-OH or Z-L-Chg-OH, is a synthetic amino acid derivative. The benzylloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis. This protection is stable under various conditions but can be selectively removed, making it an invaluable tool in the stepwise assembly of peptide chains.

Chemical Identifiers

A summary of the key identifiers for N-(Benzylloxycarbonyl)-L-cyclohexylglycine is presented in the table below.

Identifier	Value
CAS Number	69901-75-3
Molecular Formula	C ₁₆ H ₂₁ NO ₄
Molecular Weight	291.34 g/mol
IUPAC Name	(2S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetic acid
Synonyms	Cbz-L-cyclohexylglycine, Z-L-Cyclohexylglycine, N-Cbz-L-cyclohexylglycine, (S)-2-(((Benzyl)carbonyl)amino)-2-cyclohexylacetic acid

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	111-114 °C
Purity	Typically ≥98%
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis Protocol

The synthesis of N-(Benzylcarbamoyl)-L-cyclohexylglycine is typically achieved through the protection of the amino group of L-cyclohexylglycine using benzyl chloroformate (Cbz-Cl) under basic conditions. A detailed experimental protocol is provided below.

Experimental Procedure for N-protection of L-Cyclohexylglycine[1]

This protocol describes the synthesis of N-benzyloxycarbonyl-L-cyclohexylglycine from L-cyclohexylglycine.

Materials:

- L-Cyclohexylglycine (L-CHG)
- 20% aqueous solution of Sodium Hydroxide (NaOH)
- Benzyl chloroformate (Cbz-Cl)
- Ethyl acetate
- Hydrochloric acid (HCl)
- Water
- Activated carbon (optional)

Procedure:

- Dissolution: To a suitable reaction vessel, add 60.0 g of L-cyclohexylglycine. Add 534 mL of water and 60.9 mL of a 20% aqueous solution of NaOH to dissolve the L-CHG completely.
- Decolorization (Optional): The solution can be treated with activated carbon to remove colored impurities, followed by filtration.
- N-protection Reaction: To the L-cyclohexylglycine solution, add 65.1 g of benzyl chloroformate and 60.9 mL of a 20% aqueous solution of NaOH dropwise. The addition should be controlled to maintain the reaction temperature and pH.
- Extraction: After the reaction is complete, add 1930 L of ethyl acetate to the reaction mixture. Neutralize the solution by adding approximately 170 L of hydrochloric acid, followed by an extraction step.

- **Washing:** The organic layer (ethyl acetate extract) is washed three times with 500 L of water.
- **Concentration:** The washed organic layer is concentrated under reduced pressure to yield the crude product.
- **Crystallization and Isolation:** The crude N-benzyloxycarbonyl-L-cyclohexylglycine is further purified by crystallization. The reaction solution is divided, and water and isopropyl alcohol are added to induce crystallization. Hydrochloric acid is added for neutralization, and the formed crystals are isolated by filtration.
- **Drying:** The isolated crystals are dried to obtain pure N-benzyloxycarbonyl-L-cyclohexylglycine.

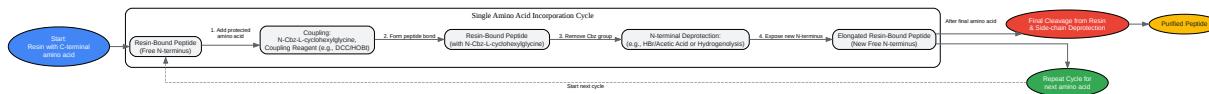
The reported yield for this process is 82.3%, with a chemical purity of 99.5% and an optical purity of 100.0%.[\[1\]](#)

Applications in Synthesis

The primary application of N-(Benzylloxycarbonyl)-L-cyclohexylglycine is in solid-phase peptide synthesis (SPPS). The Cbz group provides robust protection of the N-terminal amine, allowing for the sequential addition of amino acids to a growing peptide chain.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of an N-Cbz protected amino acid, such as N-(Benzylloxycarbonyl)-L-cyclohexylglycine, into a peptide chain using SPPS.

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Workflow for Solid-Phase Peptide Synthesis using N-Cbz-L-cyclohexylglycine.

Role in Drug Development

L-cyclohexylglycine, the deprotected form of N-(Benzylloxycarbonyl)-L-cyclohexylglycine, is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its incorporation into drug candidates can enhance their metabolic stability and binding affinity to biological targets. A notable example is its use in the synthesis of Telaprevir, an antiviral medication for the treatment of Hepatitis C.[2] The unique structural properties of the cyclohexyl side chain contribute to the overall efficacy of the final drug molecule.

Conclusion

N-(Benzylloxycarbonyl)-L-cyclohexylglycine is a valuable synthetic building block with significant applications in peptide chemistry and pharmaceutical development. The robust nature of the Cbz protecting group, combined with the unique properties of the cyclohexylglycine moiety, makes it an essential tool for the synthesis of complex peptides and bioactive molecules. The detailed synthesis protocol and understanding of its role in synthetic workflows provided in this guide are intended to support researchers and scientists in their ongoing work in these fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-(Benzylloxycarbonyl)-L-cyclohexylglycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554559#n-benzylloxycarbonyl-l-cyclohexylglycine-cas-number-and-identifiers]

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